

An In-depth Technical Guide to N-Cyclohexylacetamide: Structural Analogues and Related Compounds

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Compound of Interest

Compound Name: *N-Cyclohexylacetamide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Cyclohexylacetamide**, its structural analogues, and related compounds, focusing on their synthesis, potential biological activities, and relevant experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound: N-Cyclohexylacetamide

N-Cyclohexylacetamide (NCA) is a simple amide with the molecular formula $C_8H_{15}NO$. It consists of a cyclohexyl group attached to the nitrogen atom of an acetamide moiety. While not extensively studied as a bioactive molecule itself, NCA serves as a crucial building block and starting material in the synthesis of more complex molecules with potential therapeutic applications.^[1]

Table 1: Physicochemical Properties of **N-Cyclohexylacetamide**

Property	Value	Reference
CAS Number	1124-53-4	[1][2]
Molecular Formula	C ₈ H ₁₅ NO	[1][2][3]
Molecular Weight	141.21 g/mol	[1][2][3]
Appearance	White solid	[1]
Melting Point	104-106 °C	
Boiling Point	275.6 °C at 760 mmHg	
LogP	1.4552	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	1	[3]
Rotatable Bonds	1	[3]

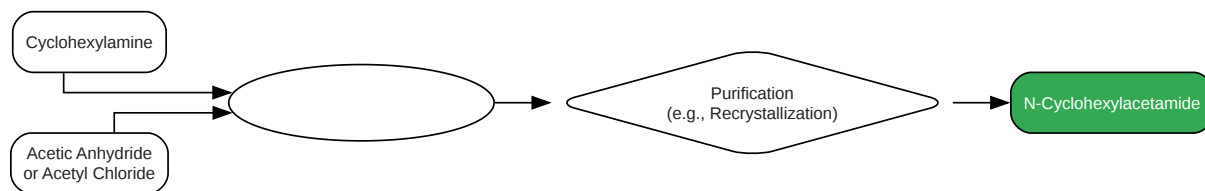
Synthesis of N-Cyclohexylacetamide and Its Analogues

The synthesis of **N-Cyclohexylacetamide** and its structural analogues can be achieved through various standard amide bond formation reactions.

General Synthesis of N-Cyclohexylacetamides

A common and straightforward method for the synthesis of **N-Cyclohexylacetamide** involves the acylation of cyclohexylamine with an appropriate acylating agent, such as an acid chloride or an acid anhydride.

Workflow for the Synthesis of **N-Cyclohexylacetamide**:



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Caption: General workflow for the synthesis of **N-Cyclohexylacetamide**.

Experimental Protocol: Synthesis of N-Cyclohexylacetamide

This protocol is adapted from a known procedure for the synthesis of **N-Cyclohexylacetamide**.

Materials:

- Cyclohexylamine
- Acetic anhydride
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask, dissolve cyclohexylamine (1.0 eq) in dichloromethane.
- Cool the solution in an ice bath.

- Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **N-Cyclohexylacetamide**.

Structural Analogues of N-Cyclohexylacetamide

The core structure of **N-Cyclohexylacetamide** can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies. Key modifications include altering the acyl group and substituting the cyclohexyl ring.

Table 2: Structural Analogues of **N-Cyclohexylacetamide**

Analogue Name	Structure	Key Modification
N-Cyclohexylformamide	$C_6H_{11}NHCHO$	Acyl group changed to formyl
N-Cyclohexylpropionamide	$C_6H_{11}NHC(O)CH_2CH_3$	Acyl group changed to propionyl
N-Cyclohexylbutyramide	$C_6H_{11}NHC(O)(CH_2)_2CH_3$	Acyl group changed to butyryl
N-(4-Methylcyclohexyl)acetamide	$CH_3C_6H_{10}NHC(O)CH_3$	Methyl substitution on the cyclohexyl ring
N-Cyclohexylbenzamide	$C_6H_{11}NHC(O)C_6H_5$	Acyl group changed to benzoyl

Potential Biological Activities

While comprehensive biological data for **N-Cyclohexylacetamide** and its direct analogues is limited in publicly available literature, related compounds have shown promise in several therapeutic areas. This suggests that the **N-cyclohexylacetamide** scaffold may be a valuable starting point for the development of novel bioactive molecules.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of various N-substituted acetamides. The lipophilic cyclohexyl group in **N-Cyclohexylacetamide** could potentially enhance membrane permeability, a desirable feature for antimicrobial agents. However, specific minimum inhibitory concentration (MIC) values for **N-Cyclohexylacetamide** and its close analogues against common bacterial and fungal strains are not well-documented in the literature. Further screening of this compound class is warranted to explore this potential.

Enzyme Inhibition

Derivatives of **N-Cyclohexylacetamide** have been investigated as potential enzyme inhibitors. A notable target is acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.^[1] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can lead to improvements in cognitive function.

Table 3: Hypothetical IC₅₀ Values for **N-Cyclohexylacetamide** Analogues against Acetylcholinesterase (AChE)

This table is for illustrative purposes, as specific IC₅₀ values for these exact compounds are not readily available in the cited literature. It demonstrates how such data would be presented.

Compound	Target Enzyme	IC ₅₀ (μM)
N-Cyclohexylacetamide	AChE	>100
Analogue A	AChE	55.2
Analogue B	AChE	23.7
Analogue C	AChE	8.1

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a general framework for assessing the AChE inhibitory activity of test compounds.

Materials:

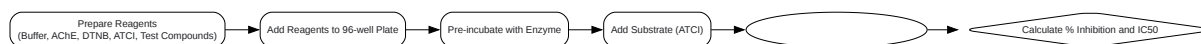
- Acetylcholinesterase (AChE) enzyme solution
- Acetylthiocholine iodide (ATCI) substrate
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- Test compounds dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate reader

Procedure:

- Prepare serial dilutions of the test compounds in phosphate buffer.
- In a 96-well plate, add the following to each well:
 - Phosphate buffer
 - Test compound solution (or solvent control)
 - DTNB solution
- Initiate the reaction by adding the AChE enzyme solution to all wells except the blank.
- Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
- Start the measurement by adding the ATCI substrate solution to all wells.

- Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
- The rate of reaction is determined by the change in absorbance over time.
- Calculate the percentage of inhibition for each concentration of the test compound compared to the solvent control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Workflow for Acetylcholinesterase Inhibition Assay:



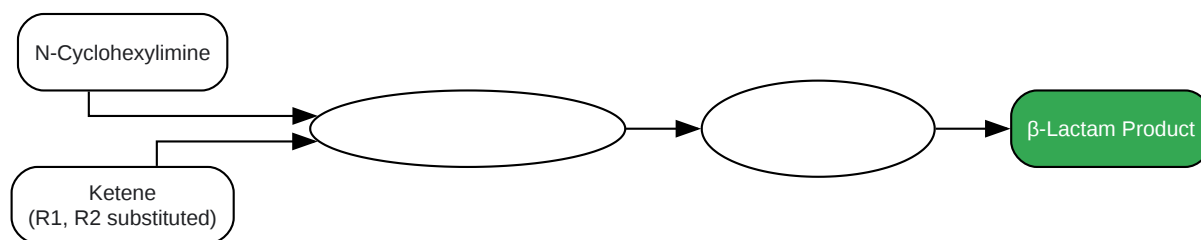
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Caption: A simplified workflow for an acetylcholinesterase inhibition assay.

Role in the Synthesis of β -Lactams: The Staudinger Reaction

N-Cyclohexylacetamide and its derivatives can be utilized in the synthesis of more complex heterocyclic structures, such as β -lactams, which are core components of many antibiotic drugs. The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for constructing the β -lactam ring.^[4] An imine derived from cyclohexylamine can be reacted with a ketene to produce a cyclohexyl-substituted β -lactam.

Staudinger Reaction Signaling Pathway:



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Caption: The key steps of the Staudinger reaction for β -lactam synthesis.

Conclusion and Future Directions

N-Cyclohexylacetamide and its structural analogues represent a class of compounds with underexplored potential in drug discovery. While current data on their specific biological activities is limited, the chemical tractability of the scaffold and the known bioactivities of related compounds suggest that this is a promising area for further investigation. Future research should focus on the systematic synthesis and screening of a diverse library of **N-cyclohexylacetamide** analogues to identify lead compounds with potent and selective antimicrobial or enzyme-inhibitory activities. Detailed structure-activity relationship studies will be crucial in optimizing the therapeutic potential of this chemical class.

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